molecular formula C15H13F2NO B5303236 N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide

N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide

Cat. No. B5303236
M. Wt: 261.27 g/mol
InChI Key: MJGXKMUTNFBSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. This compound is a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is a protein responsible for the transport of glutamate, the main excitatory neurotransmitter in the brain. In

Mechanism of Action

N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide acts as a competitive inhibitor of VGLUT1 by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into synaptic vesicles, leading to a decrease in glutamate release at the synapse. This mechanism of action has been confirmed by electrophysiological recordings and imaging studies in vitro and in vivo.
Biochemical and Physiological Effects:
The inhibition of VGLUT1 by N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide reduces glutamate release, which leads to a decrease in excitatory synaptic transmission. This has been associated with a decrease in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has also been shown to reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs), which are a measure of synaptic activity.

Advantages and Limitations for Lab Experiments

N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments. It is a highly selective inhibitor of VGLUT1, which allows for the specific investigation of the role of this transporter in the brain. It is also a potent inhibitor, with an IC50 value of 3.7 nM, which means that it can be used at low concentrations. However, there are also limitations to the use of N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide. It is a relatively new compound, and its long-term effects on neuronal function and behavior are not yet known. Additionally, the inhibition of VGLUT1 may have compensatory effects on other neurotransmitter systems, which could confound the interpretation of results.

Future Directions

N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has opened up new avenues for research on the role of VGLUT1 in the brain. There are several future directions for the use of this compound. One area of research is the investigation of the role of VGLUT1 in specific brain regions, such as the prefrontal cortex and the amygdala, which are involved in cognitive and emotional processes. Another area of research is the use of N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide in animal models of neurological disorders, such as epilepsy and Parkinson's disease, which are characterized by alterations in glutamatergic transmission. Furthermore, the development of new compounds based on N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide could lead to the discovery of more potent and selective inhibitors of VGLUT1, which could have therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide involves the reaction of 2,5-difluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This synthesis method has been described in detail in a scientific publication by Gundersen et al. (2015).

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has been used extensively in scientific research to investigate the role of VGLUT1 in the brain. VGLUT1 is predominantly expressed in the cortex, hippocampus, and cerebellum, and is involved in the regulation of synaptic plasticity, learning, and memory. N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide has been shown to selectively inhibit VGLUT1 without affecting other transporters, such as VGLUT2 and VGLUT3. This makes it a valuable tool for studying the specific role of VGLUT1 in these brain regions.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-10-3-2-4-11(7-10)8-15(19)18-14-9-12(16)5-6-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXKMUTNFBSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-(3-methylphenyl)acetamide

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